Product packaging for Azure B tetrafluoroborate(Cat. No.:CAS No. 79288-94-1)

Azure B tetrafluoroborate

Cat. No.: B1339824
CAS No.: 79288-94-1
M. Wt: 357.2 g/mol
InChI Key: OYVZJZSEBPXXFF-UHFFFAOYSA-O
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Description

Evolution of Phenothiazinium Dyes in Scientific Inquiry

The journey of phenothiazinium dyes began in the mid-19th century with the serendipitous discovery of mauveine by William Henry Perkin in 1856, which marked the birth of the synthetic dye industry. sciencemuseum.org.uk This discovery spurred the exploration of coal tar derivatives, leading to the synthesis of a vast array of new colorants. sciencemuseum.org.uk Phenothiazine (B1677639), initially synthesized in 1883, became the foundational structure for a new class of dyes. Methylene (B1212753) blue, synthesized by Heinrich Caro in 1876, was one of the earliest and most influential phenothiazinium dyes. Initially used as a textile dye, its staining capabilities in histology were soon recognized, revolutionizing microbiology and pathology by enabling the visualization of cell nuclei and bacteria.

The scientific utility of phenothiazinium dyes expanded beyond simple staining. Their rich redox chemistry and ability to absorb light in the visible spectrum opened doors to applications in photochemistry and electrochemistry. The 20th century saw their investigation as redox indicators, photosensitizers, and even as therapeutic agents. This historical progression from textile colorants to indispensable tools in biological and chemical sciences set the stage for the development and investigation of more specialized derivatives like Azure B.

Significance of Azure B Tetrafluoroborate (B81430) as a Model Compound in Contemporary Research

Azure B itself is a major metabolite of methylene blue and has been a subject of study for its own distinct properties. The tetrafluoroborate salt of Azure B provides a highly pure and stable form of the dye, which is crucial for reproducible and accurate scientific investigation. nih.gov This has positioned Azure B tetrafluoroborate as a valuable model compound in several areas of contemporary research.

Its well-defined chemical structure and predictable spectroscopic and electrochemical behavior make it an ideal candidate for fundamental studies. Researchers utilize this compound to investigate processes such as electron transfer, photosensitization, and intermolecular interactions. Its application in the development of electrochemical sensors, for instance, relies on its ability to undergo reversible redox reactions, making it a model system for understanding the principles of electrochemical detection. chemimpex.com

Scope and Objectives of Academic Research on this compound

The academic research surrounding this compound is multifaceted, with several key objectives driving its investigation:

Biological Staining and Imaging: A primary and long-standing application is its use as a biological stain. chemimpex.com Research continues to refine staining protocols and explore its use in combination with other dyes for differential staining of cellular components. Its fluorescent properties are also harnessed for developing advanced imaging techniques. chemimpex.com

Photodynamic Therapy (PDT): this compound is investigated for its potential as a photosensitizer in PDT. chemimpex.com The objective of this research is to understand how, upon activation with light of a specific wavelength, the dye can generate reactive oxygen species to selectively destroy cancer cells or pathogenic microbes.

Electrochemical Sensors: A significant area of research focuses on incorporating this compound into electrochemical sensor platforms. chemimpex.com The goal is to develop sensitive and selective sensors for the detection of various analytes, including environmental pollutants and biomolecules.

Organic Electronics: The unique electronic properties of this compound make it a candidate for investigation in the field of organic electronics. chemimpex.com Research in this area explores its potential use in devices such as organic light-emitting diodes (OLEDs).

Environmental Remediation: Studies have explored the use of microorganisms to degrade Azure B, which is relevant for the treatment of wastewater from industries that use this dye. nih.gov Understanding its degradation pathways is a key research objective in environmental science.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 79288-94-1
Molecular Formula C₁₅H₁₆BF₄N₃S
Molecular Weight 357.18 g/mol
Appearance Powder
Melting Point 244 °C (decomposes)
λmax 637 nm

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16BF4N3S B1339824 Azure B tetrafluoroborate CAS No. 79288-94-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.BF4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZJZSEBPXXFF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF4N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000376
Record name 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79288-94-1
Record name 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079288941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate
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Advanced Synthetic Methodologies for Azure B Tetrafluoroborate and Its Derivatives

Optimization of Synthetic Routes for Enhanced Purity and Yield

The traditional synthesis of the core phenothiazine (B1677639) structure, first prepared by Bernthsen in 1883, involved the reaction of diphenylamine (B1679370) with sulfur, often catalyzed by iodine at high temperatures. slideshare.netwikipedia.org While foundational, these methods can suffer from poor regioselectivity and require harsh conditions. researchgate.net Modern synthetic chemistry seeks to overcome these limitations through optimized routes that offer higher purity, greater yields, and more precise control over the reaction.

One significant advancement is the development of continuous-flow synthesis processes. For instance, a telescoped flow synthesis has been successfully used for the derivatization of the phenothiazine core. researchgate.net In this method, reactants are pumped through a heated coil reactor, allowing for precise control of temperature and residence time. This technique led to a 97% conversion to the desired product in just five minutes, showcasing a dramatic improvement in efficiency over traditional batch methods. researchgate.net Such processes not only increase yield but also enhance safety and scalability. Another modern approach involves the use of cyclohexanones and 2-aminobenzenethiols, which can be coupled to form the phenothiazine skeleton in the absence of transition metals, offering an alternative route that is both efficient and cost-effective. researchgate.net

Commercially available Azure B, prepared by direct synthesis, typically has a purity of greater than 85% as determined by HPLC. sigmaaldrich.com The tetrafluoroborate (B81430) salt form is a powder with a melting point of approximately 244 °C (with decomposition). chemicalbook.comsigmaaldrich.com Optimization strategies aim to improve upon these benchmarks by minimizing side products and simplifying purification.

Table 1: Comparison of Synthetic Methodologies for Phenothiazine Core Synthesis

Feature Traditional Method (e.g., Bernthsen) Modern Flow Synthesis researchgate.net
Reactants Diphenylamine, Sulfur 10H-phenothiazine, 3-chloropropionyl chloride
Catalyst Iodine None required
Conditions High temperature (fusion) 100°C
Reaction Time Several hours 5 minutes
Reported Yield Variable, often moderate 97% conversion
Control Limited High (temperature, time)

Synthesis of Novel Azure B Tetrafluoroborate Analogues and Derivatives

The core structure of Azure B, a phenothiazine ring, is a versatile scaffold for creating novel derivatives with tailored properties for specific applications. wikipedia.org Research has been particularly active in developing phenothiazine-based dyes for use in dye-sensitized solar cells (DSSCs) and as potential medical agents. luc.edunih.gov

The synthesis of these novel analogues often involves modifying the phenothiazine structure with various electron-donating (D) and electron-accepting (A) groups to create D-π-A or D-A systems. nih.gov For example, new dyes for DSSCs have been created by linking the phenothiazine scaffold via an acetylene (B1199291) unit to different donor moieties and a cyanoacrylic acid anchoring group. nih.gov These structural modifications are designed to optimize the dye's light-harvesting capabilities and facilitate efficient electron injection into a semiconductor like TiO2. nih.govnih.gov

Another area of development is the synthesis of Azure B derivatives as potential pro-drugs for photodynamic therapy. luc.edu Furthermore, structural analogues like ethylthioninium chloride have been synthesized and studied for their antidepressant-like properties, demonstrating that even small changes to the phenothiazine structure can significantly alter its biological activity. nih.gov

Table 2: Examples of Novel Phenothiazine Derivatives and Their Applications

Derivative Type Structural Modification Intended Application Reference
D-π-D-π-A Dyes Phenothiazine linked via acetylene to various donors and a cyanoacrylic acid acceptor. Dye-Sensitized Solar Cells (DSSCs) nih.gov
Heteroleptic Dyes Phenothiazine with dual electron acceptors (cyanoacrylic acid and rhodanine-acetic acid). Dye-Sensitized Solar Cells (DSSCs) nih.gov
Pro-drugs Undisclosed modifications to the Azure B structure. Photodynamic Therapy luc.edu
Antidepressant Analogues Ethylthioninium, a structural analogue of Methylene (B1212753) Blue (a related dye). Antidepressant Research nih.gov

Exploration of Sustainable and Green Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for synthesizing phenothiazines. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.net

A significant breakthrough is the synthesis of substituted phenothiazines from cyclohexanones and 2-aminobenzenethiols using molecular oxygen as the sole oxidant. researchgate.net This method is notable for being transition-metal-free, which avoids the use of expensive and often toxic heavy metal catalysts. Using oxygen from the air as a "green" oxidant produces water as the primary byproduct, making the process cleaner and more sustainable. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Phenothiazines

Aspect Conventional Approach Green Chemistry Approach researchgate.net
Catalyst Iodine or Transition Metals None (Metal-Free)
Oxidant Sulfur / Other Reagents Molecular Oxygen (O2)
Solvents Often high-boiling organic solvents Potentially greener solvents
Byproducts Potentially hazardous waste Primarily water
Environmental Impact Higher Lower

Mechanistic Investigations of this compound Formation and Transformation

Understanding the reaction mechanisms behind the formation and transformation of Azure B is fundamental to optimizing its synthesis and predicting the properties of its derivatives. The formation of the core phenothiazine ring has been a subject of study. The classic Bernthsen synthesis is understood to proceed via the thionation of diphenylamine with sulfur at high temperatures. slideshare.netresearchgate.net

More recent mechanistic investigations have focused on newer synthetic methods. For the transition-metal-free synthesis from cyclohexanones and 2-aminobenzenethiols, a proposed mechanism involves a series of reactions including tautomerization followed by a dehydrogenation reaction where molecular oxygen acts as the hydrogen acceptor. researchgate.net

Once formed, the transformations of these molecules are key to their function. In applications like DSSCs, a photoinduced intramolecular electron transfer mechanism is critical. nih.gov Upon light absorption, an electron is excited and transferred from the electron-donating phenothiazine part of the molecule to the electron-accepting group, and subsequently injected into the semiconductor's conduction band. nih.govrsc.org The study of these electron transfer dynamics, often supported by theoretical calculations like Density Functional Theory (DFT), is crucial for designing more efficient dyes. nih.govrsc.org

Spectroscopic and Advanced Analytical Characterization of Azure B Tetrafluoroborate

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopic techniques are indispensable for elucidating the intricate molecular properties of Azure B tetrafluoroborate (B81430). Each method offers a unique window into the compound's behavior, from electron transitions to atomic-level structural connectivity.

UV-Vis-NIR spectrophotometry measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. For Azure B tetrafluoroborate, the spectrum is dominated by the extensive π-conjugated system of the phenothiazine (B1677639) chromophore.

Detailed research findings indicate that this compound in a methanol (B129727) solution exhibits several key absorption bands. sigmaaldrich.com The most prominent feature is a strong absorption maximum (λmax) in the visible region, typically observed between 637 nm and 644 nm, which is responsible for the compound's characteristic blue color. sigmaaldrich.comaatbio.com This absorption corresponds to the π-π* transition within the phenothiazine ring system. Additional absorption bands are found in the ultraviolet region, specifically between 241-247 nm and 286-292 nm, with high molar extinction coefficients, indicating further electronic transitions within the molecule. sigmaaldrich.com The position and intensity of these peaks can be influenced by factors such as solvent polarity and molecular aggregation.

ParameterValueSolventReference
λmax 1637 - 644 nmMethanol sigmaaldrich.comaatbio.com
λmax 2286 - 292 nmMethanol sigmaaldrich.com
λmax 3241 - 247 nmMethanol sigmaaldrich.com
Extinction Coefficient (ε) at ~289 nm≥44000 M-1cm-1Methanol (at 0.003 g/L) sigmaaldrich.com
Extinction Coefficient (ε) at ~244 nm≥15000 M-1cm-1Methanol (at 0.003 g/L) sigmaaldrich.com

FTIR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular "fingerprint," identifying the functional groups present. For this compound, the FTIR spectrum is a composite of the vibrations from the organic Azure B cation and the inorganic tetrafluoroborate anion.

The Azure B cation contributes bands corresponding to:

C-H stretching from the aromatic rings and methyl groups.

Aromatic C=C stretching within the phenothiazine core.

C-N stretching vibrations from the amine and iminium groups.

C-S stretching from the central thiazine (B8601807) ring.

The tetrafluoroborate ([BF₄]⁻) anion is characterized by strong, broad absorption bands due to B-F stretching and bending vibrations. Studies on other tetrafluoroborate salts show a characteristic strong vibration for the B-F stretching mode typically appearing in the region of 1100-1000 cm⁻¹. researchgate.net

Molecular MoietyVibrational ModeExpected Wavenumber Range (cm-1)Reference
Azure B Cation (Aromatic)C-H Stretch3100 - 3000
Azure B Cation (Methyl)C-H Stretch3000 - 2850
Azure B Cation (Aromatic)C=C Stretch1600 - 1450
Azure B CationC-N Stretch1350 - 1250
Tetrafluoroborate AnionB-F Stretch~1050 (strong, broad) researchgate.net
Azure B CationC-S Stretch~700 researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed photons. edinst.com It is divided into two main types: steady-state and time-resolved.

Steady-state fluorescence involves exciting a sample with a continuous light source and measuring the resulting emission spectrum. edinst.com This provides information on the fluorescence intensity and the wavelength of maximum emission, which are highly sensitive to the molecule's local environment, such as solvent polarity and viscosity. mdpi.com

Time-resolved fluorescence uses a pulsed light source to excite the sample and measures the decay of the fluorescence intensity over time (typically nanoseconds). edinst.combmglabtech.com This technique determines the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. mdpi.com

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, a complete NMR analysis would involve characterizing both the cation and the anion.

¹H-NMR: The spectrum of the Azure B cation would show distinct signals for the protons on the aromatic rings and the N-methyl groups. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their exact chemical shifts and coupling patterns revealing their positions on the phenothiazine rings. The protons of the methyl groups (-CH₃) would appear as singlets in the upfield region.

¹³C-NMR: The ¹³C spectrum would show resonances for each unique carbon atom in the Azure B cation, including the aromatic carbons and the methyl carbons.

¹¹B and ¹⁹F NMR: The tetrafluoroborate anion can be studied using ¹¹B and ¹⁹F NMR. Organotrifluoroborate salts typically show a characteristic resonance in their ¹¹B NMR spectra. nih.gov Similarly, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the four equivalent fluorine atoms, with its chemical shift providing confirmation of the anion's presence. nih.govnih.gov

NucleusMolecular MoietyExpected Chemical Shift (ppm)Reference
¹HAromatic Protons (Ar-H)~6.5 - 8.0 rsc.org
¹HMethyl Protons (N-CH₃)~2.5 - 3.5
¹³CAromatic Carbons (Ar-C)~110 - 150 rsc.org
¹³CMethyl Carbons (N-CH₃)~30 - 45
¹¹BTetrafluoroborate (BF₄⁻)Characteristic signal near 0 ppm (ref. BF₃·Et₂O) nih.gov
¹⁹FTetrafluoroborate (BF₄⁻)Characteristic signal nih.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. nih.gov It measures the inelastic scattering of monochromatic light from a laser source. nih.gov While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the molecule's polarizability. youtube.com This selection rule difference means that some vibrations may be strong in Raman and weak or absent in IR, and vice-versa.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the phenothiazine backbone, as the delocalized π-electron system leads to high polarizability. Key expected features would include:

Ring breathing modes of the aromatic system.

In-plane and out-of-plane deformations of the benzothiazole (B30560) rings. nih.gov

A symmetric stretching mode for the tetrafluoroborate anion, which is often Raman active.

In modern studies, experimental Raman spectra are often coupled with Density Functional Theory (DFT) calculations to accurately assign the observed vibrational modes to specific atomic motions within the molecule. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a technique that is exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror images.

This compound, in its isolated form, is an achiral molecule and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes a highly valuable tool for studying its interactions with chiral macromolecules, such as proteins or nucleic acids (DNA, RNA). When an achiral dye like Azure B binds to a chiral host, it can gain optical activity through a phenomenon known as induced circular dichroism (ICD). chemrxiv.org The resulting ICD spectrum provides valuable information about:

The binding mode of the dye to the macromolecule.

Conformational changes induced in the host macromolecule upon binding.

The chiral microenvironment surrounding the bound dye molecule.

Therefore, while this compound is itself achirally silent, CD spectroscopy serves as a powerful indirect method to characterize its biologically relevant interactions.

Advanced Mass Spectrometry Techniques for Molecular Characterization

Advanced mass spectrometry (MS) is a cornerstone in the definitive identification and structural elucidation of this compound. This powerful analytical technique provides precise information on the compound's molecular weight and elemental composition by measuring the mass-to-charge ratio (m/z) of its ions. The nominal molecular weight of this compound is 357.18 g/mol , corresponding to its molecular formula, C₁₅H₁₆BF₄N₃S. avantorsciences.comsigmaaldrich.comscbt.com

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, are employed to determine the exact mass of the Azure B cation and the tetrafluoroborate anion. This allows for the unambiguous confirmation of its elemental formula, a critical step in quality control and research settings. For instance, the Azure B cation (C₁₅H₁₆N₃S⁺) has a calculated exact mass that can be experimentally verified to within parts-per-million (ppm) accuracy using HRMS.

Tandem mass spectrometry (MS/MS) further probes the molecular structure. In a typical MS/MS experiment, the Azure B cation is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint, revealing information about the connectivity of atoms within the phenothiazine core and the nature of the substituent groups. This level of detail is crucial for distinguishing Azure B from other closely related thiazine dyes and for identifying potential impurities or degradation products.

Property Value Source
Molecular FormulaC₁₅H₁₆BF₄N₃S avantorsciences.comsigmaaldrich.comscbt.com
Molecular Weight357.18 g/mol avantorsciences.comsigmaaldrich.comscbt.com
CAS Number79288-94-1 avantorsciences.comsigmaaldrich.comscbt.com

Electrochemical Characterization Methods

The electrochemical behavior of this compound is fundamental to its application in areas such as the development of electrochemical sensors. chemimpex.com Techniques like cyclic voltammetry (CV) are utilized to study the redox properties of the Azure B cation. In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential.

The resulting voltammogram reveals key information about the oxidation and reduction processes of the dye. It allows for the determination of formal potentials, the number of electrons transferred in the redox reactions, and the stability of the electrochemically generated species. The phenothiazine core of the Azure B molecule is electroactive, and its electrochemical characteristics are of significant interest for its use as a redox mediator in biosensors or as a sensitive probe for detecting environmental pollutants. chemimpex.com The electrochemical data provides insights into the electron-donating and accepting capabilities of the molecule, which are directly related to its electronic structure.

Parameter Description Significance
Formal Potential (E°')The potential at which the concentrations of the oxidized and reduced forms of the species are equal.Indicates the thermodynamic ease of oxidation or reduction.
Peak Separation (ΔEp)The difference between the anodic and cathodic peak potentials in cyclic voltammetry.Provides information on the reversibility and kinetics of the redox reaction.
Peak Current (Ip)The magnitude of the current at the peak potential.Relates to the concentration of the analyte and the diffusion coefficient.

Chromatographic Separations and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment and quality control of Azure B. nih.gov Given that commercial preparations of thiazine dyes often contain a mixture of related compounds, HPLC provides the necessary resolution to separate Azure B from potential impurities such as Azure A, Azure C, Methylene (B1212753) Blue, and Thionin.

A key application involves using this compound as a reference standard for the quantitative analysis of Azure B in various preparations. nih.gov In a typical HPLC method, a reversed-phase column is used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector set at the absorption maximum (λmax) of Azure B, which is approximately 637 nm. sigmaaldrich.com

The retention time of the main peak, when compared to that of the certified this compound standard, confirms the identity of the compound. The area of the peak is used to quantify the dye content, often revealing the purity percentage. This quantitative approach is superior to methods based on simple peak area normalization, as it provides a true measure of the dye's concentration. nih.gov Such rigorous purity assessment is critical for ensuring the reproducibility and reliability of its use in applications like hematological staining. nih.gov

Technique Purpose Key Parameters
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantitation.Retention time, peak area, mobile phase composition.
Reference StandardThis compoundUsed for calibration and accurate quantitation of Azure B. nih.gov
DetectionUV-Vis SpectroscopyWavelength set at λmax (~637 nm) for maximum sensitivity. sigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that can be used to determine the elemental composition and chemical states of atoms on the surface of this compound powder or thin films. While specific research literature detailing the XPS analysis of this exact compound is not prevalent, the principles of the technique are directly applicable. XPS works by irradiating a sample with X-rays and analyzing the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the material. nih.gov

For this compound (C₁₅H₁₆BF₄N₃S), XPS analysis would provide detailed information about its constituent elements: carbon (C), nitrogen (N), sulfur (S), boron (B), and fluorine (F). High-resolution scans of the N 1s and S 2p regions would be particularly informative. The N 1s spectrum could distinguish between the different chemical environments of the nitrogen atoms in the phenothiazine ring and the dimethylamino group. nih.gov Similarly, the S 2p spectrum would confirm the presence of the sulfide (B99878) linkage within the heterocyclic core.

Furthermore, XPS can confirm the presence and chemical state of the tetrafluoroborate (BF₄⁻) counter-ion through the analysis of the B 1s and F 1s core level spectra. This technique is invaluable for verifying surface purity, identifying surface contaminants, and studying the effects of surface modifications or degradation on the chemical nature of the compound.

Element XPS Core Level Information Obtainable
NitrogenN 1sChemical state and environment of different nitrogen atoms (amine vs. iminium). nih.gov
SulfurS 2pConfirmation of the sulfide (C-S-C) linkage in the phenothiazine ring.
BoronB 1sPresence and chemical state of boron in the tetrafluoroborate anion.
FluorineF 1sPresence and chemical state of fluorine in the tetrafluoroborate anion.

Theoretical and Computational Chemistry Studies of Azure B Tetrafluoroborate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the fundamental properties of molecules like Azure B. These methods allow for the detailed examination of the electronic and vibrational characteristics of the dye.

Prediction of Electronic and Vibrational Spectra

The vibronic absorption spectrum of Azure B in an aqueous solution has been calculated using TD-DFT. nih.gov Such calculations are crucial for understanding the dye's interaction with light. The choice of the solvent model in these calculations is critical; for instance, the IEFPCM solvent model has been shown to underestimate the maximum absorption wavelength (λmax), a phenomenon known as the "cyanine failure" of TD-DFT. nih.govresearchgate.net However, the use of the SMD solvent model provides results that are in good agreement with experimental data. nih.govresearchgate.net The X3LYP functional has been identified as providing the best fit to experimental observations. nih.govresearchgate.net

These computational studies have revealed that the shoulder observed in the visible absorption spectrum of Azure B is of vibronic origin. nih.gov A comparative analysis with related dyes like Azure A and methylene (B1212753) blue indicates that the presence and intensity of this shoulder are determined by the location of higher vibronic transition bands relative to the main electronic transition. nih.gov Furthermore, photoexcitation leads to an increase in the dipole moment of the Azure B molecule. nih.gov

Vibrational spectra of related tetrafluoroborate (B81430) ionic liquids have also been successfully reproduced using DFT calculations with specific correction factors, demonstrating the utility of these methods in understanding the vibrational modes of such compounds.

Reactivity Indices and Electronic Structure Analysis

DFT calculations are also employed to determine various reactivity indices that describe the electronic structure and chemical reactivity of Azure B. These indices include chemical hardness, electronic affinity, and ionization potential. Fukui functions, derived from DFT, are particularly useful for identifying the local reactivity of different atomic centers within the molecule. faccts.de They help predict which sites are more susceptible to nucleophilic or electrophilic attack by analyzing the electron density of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com For instance, the electrophilic Fukui function can be approximated by the density of the HOMO, and low or negative values indicate a lack of reactivity towards electrophiles. mdpi.com These computational tools provide a detailed map of the molecule's reactive landscape.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of Azure B tetrafluoroborate, including its conformational changes and interactions with solvent molecules over time. MD simulations can model the structural, dynamic, and thermodynamic properties of the system, providing a microscopic view of molecular interactions. mdpi.com

In the context of the tetrafluoroborate anion (BF4-), studies have systematically examined its interactions with water molecules. nih.gov These simulations, using various DFT methods and ab initio calculations, have identified stable structures and interaction energies. nih.gov For example, the monohydrated BF4- forms a strong double ionic hydrogen bond with water. nih.gov In larger water clusters, water-water hydrogen bonds also play a significant role, leading to substantial shifts in the OH stretching frequencies. nih.gov Such simulations are critical for understanding how the solvent environment influences the conformation and properties of the Azure B cation and its tetrafluoroborate counter-ion. The choice of water model in these simulations is crucial, as solvent-mediated interactions are highly important for the dynamic and structural properties of charged molecules. nih.gov

Molecular Docking and Binding Affinity Predictions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding the interaction of dyes like Azure B with biological macromolecules such as proteins and nucleic acids.

The process involves placing the ligand (Azure B) into the binding site of a receptor (biomolecule) and calculating the binding affinity, often expressed in kcal/mol. nih.gov Virtual screening, which utilizes molecular docking, can rapidly assess large libraries of compounds to identify potential binders to a biological target. nih.gov The accuracy of these predictions is crucial, and while molecular docking is a powerful tool, results are often best interpreted in conjunction with experimental data. nih.gov For many protein-ligand interactions, binding constants are typically in the nanomolar to micromolar range. nih.gov

Computational Modeling of Self-Aggregation Phenomena

Phenothiazine (B1677639) dyes like Azure B are known to self-aggregate in solution, forming dimers and higher-order aggregates. This phenomenon significantly affects their spectral properties. Computational modeling can be used to investigate the driving forces and structures of these aggregates.

By calculating the interaction energies and geometries of different dimer configurations (e.g., stacked, head-to-tail), computational methods can predict the most stable aggregate structures. These studies can help to interpret experimental observations, such as the changes in the absorption spectrum with increasing dye concentration.

Exploration of Non-Linear Optical Behavior via Computational Methods

Computational chemistry provides a platform to explore the potential non-linear optical (NLO) properties of molecules like this compound. NLO materials are crucial for applications in frequency conversion of laser light and other photonic technologies. researchgate.netresearchgate.net

Theoretical calculations can predict the hyperpolarizability of a molecule, which is a measure of its NLO response. By analyzing the electronic structure and charge distribution, particularly the changes upon excitation, researchers can screen for molecules with promising NLO characteristics. These computational predictions can guide the synthesis and experimental validation of new NLO materials.

Development and Validation of Predictive Computational Models for Interactions of this compound

The study of this compound's interactions with biological macromolecules is crucial for understanding its mechanisms of action and for the development of new applications. In recent years, theoretical and computational chemistry has emerged as a powerful tool to complement experimental studies, providing detailed insights at the atomic level. This section focuses on the development and validation of predictive computational models for the interactions of Azure B.

Development of Predictive Models: Molecular Docking and Simulation

Predictive computational models for this compound have been primarily developed using molecular docking and molecular dynamics (MD) simulations. These methods are instrumental in predicting the binding modes and affinities of Azure B with various biological targets, most notably with transport proteins like serum albumins and with nucleic acids such as DNA and RNA.

A significant area of research has been the interaction of Azure B (AZB) with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), which are crucial for the transport of various molecules in the bloodstream. Computational studies, often employing an AutoDock-based blind docking approach, have been utilized to identify the most probable binding locations of Azure B on these proteins. nih.gov These studies have revealed that Azure B tends to bind within specific sites of the protein cavity, with site I being a primary binding location for both HSA and BSA. nih.gov

Furthermore, molecular dynamics simulations have been used to refine the docking poses and to study the stability of the Azure B-protein complexes over time. These simulations provide a dynamic view of the interaction, revealing how the protein structure may adapt upon binding of the dye and how the dye itself behaves within the binding pocket. Such studies have been crucial in establishing that the binding of Azure B can induce conformational changes in serum albumins. nih.gov

In addition to protein interactions, computational models have been employed to investigate the binding of Azure B to nucleic acids. Density functional theory (DFT) has been used to calculate the ground state optimized structures of Azure B and related phenothiazinium dyes. rsc.org This information is then used as a starting point for theoretical docking studies to explore their interaction with tRNA, providing insights that correlate well with experimental findings. rsc.org These modeling results have been vital in verifying the binding location and estimating the binding energy of the dye-RNA complex. rsc.orgresearchgate.net

Validation of Computational Models against Experimental Data

A critical aspect of computational modeling is the validation of the predicted results against experimental data. This ensures the reliability and predictive power of the computational models. For Azure B and related phenothiazine dyes, a variety of experimental techniques have been used to validate the findings from molecular docking and simulation studies.

Spectroscopic techniques are a cornerstone for validating computational predictions. The binding parameters of Azure B with HSA and BSA, computed from emission quenching data, have shown significant affinity, which is consistent with the predictions from docking studies. nih.gov Time-resolved fluorescence spectroscopy has further corroborated the formation of a static complex between Azure B and the serum albumins, as suggested by the computational models. nih.gov

Isothermal titration calorimetry (ITC) provides direct measurement of the thermodynamic parameters of binding, such as enthalpy (ΔH), entropy (ΔS), and the binding constant (K). These experimental values are then compared with the binding energies and thermodynamic profiles predicted by computational models. For the interaction of Azure B with BSA, ITC results have revealed that the binding is exothermic with a positive entropy contribution, indicating the involvement of weak van der Waals forces and hydrogen bonding, a finding that is supported by molecular docking analyses. nih.gov

The following interactive table presents a summary of kinetic and thermodynamic parameters for the interaction of Azure B with Bovine Serum Albumin (BSA) at different temperatures, as determined by experimental methods. This data is crucial for the validation of computational models that aim to predict these interactions.

Temperature (°C)k_a (10³ M⁻¹s⁻¹)k_d (s⁻¹)ΔH‡_a (kJ mol⁻¹)TΔS‡_a (kJ mol⁻¹)ΔG‡_a (kJ mol⁻¹)
129.80 ± 0.220.250 ± 0.008-256.37-326.9770.60
163.60 ± 0.210.268 ± 0.019-99.98-173.0873.10
203.20 ± 0.100.285 ± 0.01411.53-62.4774.00
245.40 ± 0.360.305 ± 0.015100.9526.2574.70
257.40 ± 0.490.310 ± 0.021125.7051.0074.70
2816.40 ± 0.660.325 ± 0.025190.69115.6975.00
Data sourced from de Paula et al. (2020) scielo.brscielo.br

Quantitative Structure-Activity Relationship (QSAR) models represent another facet of predictive computational chemistry. For phenothiazines, the class of compounds to which Azure B belongs, QSAR studies have been conducted to model properties such as lipophilicity (logP) and toxicity (LD50). ubbcluj.ro These models use topological indices and quantum mechanical descriptors to derive mathematical relationships that can predict the properties of new or untested compounds. The validity of these QSAR models is established through rigorous internal and external validation procedures, including leave-one-out cross-validation and testing against an external set of molecules. ubbcluj.ro

Investigation of Azure B Tetrafluoroborate Interactions with Biological Systems

Mechanisms of Nucleic Acid Binding and Staining Affinity

Azure B is widely recognized for its application as a biological stain for nucleic acids, enabling the visualization and differentiation of cellular structures. biocompare.comsigmaaldrich.com Its affinity for DNA and RNA is governed by a combination of electrostatic forces and specific binding modes.

As a cationic molecule, Azure B is electrostatically attracted to the negatively charged phosphate (B84403) backbone of both DNA and RNA. gspchem.com Beyond this initial attraction, evidence from spectroscopic and viscosity studies points to intercalation as the primary binding mode for double-stranded RNA. nih.gov This process involves the insertion of the planar phenothiazine (B1677639) ring system between the stacked base pairs of the nucleic acid helix. nih.govumich.edu This intercalative binding is further supported by fluorescence quenching and circular dichroism data, which show that the dye's environment is significantly altered upon binding and that the conformation of the RNA is perturbed. nih.gov

Azure B demonstrates a stronger binding affinity for nucleic acids than the related dye, Azure A. gspchem.comnih.gov Its interaction with RNA is sequence-dependent, showing a higher affinity for poly(A).poly(U) regions compared to poly(C).poly(G) or poly(I).poly(C) regions. nih.gov While direct studies on Azure B tetrafluoroborate (B81430) with DNA are detailed, the intercalative mechanism observed with RNA is a well-established model for many planar dye molecules binding to DNA. umich.edunju.edu.cn

A key application of Azure B is its ability to differentially stain DNA and RNA, which allows for the clear distinction between the nucleus and cytoplasm. gspchem.com In typical staining procedures, it imparts a blue-green color to DNA, which is concentrated in the cell nucleus, and a purplish hue to RNA, which is abundant in the cytoplasm and nucleolus. abcam.combiocompare.com

This color differentiation, known as metachromasia, is attributed to the different ways the dye molecules arrange themselves on the two types of nucleic acids. On DNA, the dye molecules are thought to bind as monomers via intercalation, resulting in the characteristic blue color. In contrast, the high density of phosphate groups on RNA polymers allows the cationic Azure B molecules to stack into aggregates. These dye aggregates have a different light absorption spectrum compared to the monomers, producing the metachromatic purplish stain. This strong binding and differential staining are crucial for identifying nuclear and cytoplasmic details in cytological and histological examinations. gspchem.com

The interaction between Azure B and nucleic acids has been quantitatively characterized using thermodynamic and electrochemical methods.

Thermodynamic Analysis: Calorimetric studies reveal that the binding of Azure B to DNA is an exothermic process, characterized by a negative enthalpy change (ΔH°) and a favorable positive entropy change (ΔS°). researchgate.net The binding affinity is sensitive to ionic strength; it decreases with increasing sodium ion concentrations, which confirms the significant role of electrostatic interactions in the initial binding phase. researchgate.netnih.gov Furthermore, a negative change in heat capacity (ΔCp°) has been reported, indicating a substantial hydrophobic contribution to the binding energy, which is consistent with the intercalative model. researchgate.net

Thermodynamic and Binding Parameters for Azure B with Nucleic Acids
ParameterValueNucleic AcidConditionsReference
Binding Constant (Ks)1.8 x 105 M-1DNA25°C, Tris buffer, pH 7.2, CNa = 0.002 M nih.gov
Binding Affinity (K)~106 M-1dsRNA (poly(A).poly(U))Not specified nih.gov
Binding Affinity (K)~105 M-1dsRNA (poly(C).poly(G))Not specified nih.gov
Thermodynamic NatureExothermic (ΔH° < 0)DNANot specified researchgate.net
Entropy ChangePositive (ΔS° > 0)DNANot specified researchgate.net

Voltammetric Characterization: Electrochemical techniques have been employed to probe the dye-DNA interaction. mdpi.comnih.gov Glassy carbon electrodes modified with an electropolymerized film of Azure B serve as a platform for these studies. nih.govmdpi.com When DNA is introduced and adsorbs onto this modified electrode, the peak currents associated with the redox activity of both monomeric and polymeric forms of Azure B decrease significantly. mdpi.comnih.gov This attenuation of the electrochemical signal confirms the binding of the dye to the DNA helix. This principle has been leveraged to develop sensitive DNA biosensors, for example, to detect the interaction of chemotherapeutic drugs like doxorubicin (B1662922) with DNA. mdpi.comnih.gov

Interactions with Proteins and Enzymes

Azure B tetrafluoroborate also engages in significant interactions with proteins, ranging from transport proteins like serum albumin to critical enzymes such as monoamine oxidases.

The interaction between Azure B and Bovine Serum Albumin (BSA), a model transport protein, has been investigated through spectroscopic and surface plasmon resonance (SPR) studies. These studies show that Azure B binds to BSA with a significant affinity, forming a thermodynamically stable complex. biocompare.comabcam.com The binding occurs at more than one site on the protein, with at least one high-affinity site identified as Sudlow's site I, a known drug-binding pocket on albumin. biocompare.comabcam.com

The formation of the BSA-Azure B complex is a temperature-dependent process. At lower temperatures (≤ 16 °C), the binding is primarily driven by enthalpy, whereas at higher temperatures (≥ 20 °C), it becomes entropy-driven. biocompare.comnih.gov This suggests that hydrophobic interactions play a fundamental role in the stability of the complex. biocompare.comnih.gov The binding of Azure B can also induce conformational changes in the protein, including a degree of unfolding. abcam.com

Binding Parameters for Azure B with Bovine Serum Albumin (BSA)
ParameterValueMethodConditionsReference
Binding Constant (Kb)2.39 x 104 M-1Surface Plasmon Resonance (SPR)25°C, pH 7.4 biocompare.com
Enthalpy Change (ΔH°)-2.38 ± 0.041 kcal mol-1CalorimetryNot specified biocompare.com
Driving Force (≤ 16°C)Enthalpy-drivenSurface Plasmon Resonance (SPR)pH 7.4 biocompare.com
Driving Force (≥ 20°C)Entropy-drivenSurface Plasmon Resonance (SPR)pH 7.4 biocompare.com
Binding SiteSite I (Sudlow's site)Competitive replacementNot specified abcam.com

Azure B is a potent and reversible inhibitor of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of neurotransmitters. gspchem.commdpi.com Research demonstrates that Azure B is a highly selective inhibitor of MAO-A. biocompare.com It is approximately 6-fold more potent as an MAO-A inhibitor than its parent compound, methylene (B1212753) blue. gspchem.commdpi.com

The mechanism of selective MAO-A inhibition is attributed to differences in the recognition sites near the enzyme's active center, as the catalytic sites of MAO-A and MAO-B are identical. wikipedia.org The recognition site for MAO-A is larger than that of MAO-B, allowing for differential binding of inhibitors. wikipedia.org By reversibly blocking MAO-A, Azure B prevents the breakdown of substrates like serotonin (B10506) and noradrenaline, leading to their increased availability. gspchem.comwikipedia.org This potent and selective inhibition suggests that Azure B may be a significant contributor to the pharmacological activity of methylene blue. gspchem.commdpi.com

Inhibition of Monoamine Oxidases by Azure B
EnzymeIC50 ValueInhibition TypeSubstrate SpecificityReference
MAO-A (human, recombinant)11 nMReversible, SelectiveSerotonin, Noradrenaline gspchem.combiocompare.commdpi.com
MAO-B (human, recombinant)968 nMReversiblePhenylethylamine, Benzylamine gspchem.combiocompare.commdpi.com

Inhibition Mechanisms of Cholinesterases (AChE, BuChE)

Azure B, the primary N-demethylated metabolite of Methylene Blue, has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govosti.gov Research demonstrates that Azure B inhibits these critical enzymes in a reversible manner. nih.gov The mechanism of this inhibition is most likely competitive, meaning the compound vies with the natural substrate, acetylcholine, for the active site of the enzymes. nih.gov

Table 1: Inhibitory Potency of Azure B against Cholinesterases

Enzyme IC50 Value (µM) Inhibition Mode Reference
Acetylcholinesterase (AChE) 0.486 Competitive, Reversible nih.gov
Butyrylcholinesterase (BuChE) 1.99 Competitive, Reversible nih.gov

Impact on Cellular Bioenergetics and Mitochondrial Functionality

This compound significantly impacts cellular energy production by targeting mitochondria. nih.govresearchgate.net Studies using isolated rat liver mitochondria and perfused rat livers have shown that the compound interacts with these organelles, with its degree of binding being influenced by the mitochondrial energy state; energized mitochondria exhibit reduced binding of Azure B. nih.govresearchgate.net This interaction leads to a notable impairment of mitochondrial bioenergetics through several distinct mechanisms, both in the presence and absence of light. nih.govresearchgate.net

Mechanisms of Oxidative Phosphorylation Uncoupling

One of the primary effects of Azure B on mitochondria is the uncoupling of oxidative phosphorylation. nih.govresearchgate.net This process, which occurs both with and without photoactivation, disrupts the crucial link between electron transport chain activity and ATP synthesis. The compound's intrinsic toxicity contributes to this by inducing a loss of integrity in the inner mitochondrial membrane, which is essential for maintaining the proton gradient that drives ATP production. nih.gov

Photoinactivation of Mitochondrial Complexes (e.g., Complex I, Complex II, F0F1-ATP Synthase)

When stimulated by light, Azure B's disruptive effects are amplified. Under these conditions, it acts as a photosensitizer, leading to the inactivation of key components of the mitochondrial machinery. nih.govresearchgate.net Specifically, research has identified the photoinactivation of:

Complex I (NADH dehydrogenase) nih.govresearchgate.net

Complex II (Succinate dehydrogenase) nih.govresearchgate.net

F0F1-ATP synthase , the enzyme complex directly responsible for synthesizing ATP. nih.govresearchgate.net

This photoinactivation severely compromises the electron transport chain and the cell's primary mechanism for generating ATP. nih.gov

Redox State Alterations and Oxidative Stress Induction (e.g., Lipid Peroxidation, Protein Carbonylation, Glutathione (B108866) Depletion)

Azure B induces significant oxidative stress, particularly upon photostimulation. nih.govresearchgate.net This is characterized by a cascade of damaging oxidative events within the mitochondria. Key findings from studies on isolated rat liver mitochondria demonstrate that photoactivated Azure B causes:

Lipid Peroxidation : The oxidative degradation of lipids within mitochondrial membranes, which compromises their structure and function. nih.gov This effect is also observed to a degree even without light exposure. nih.govresearchgate.net

Protein Carbonylation : The introduction of carbonyl groups into proteins, a marker of severe oxidative damage that can lead to loss of protein function. nih.govresearchgate.net

Glutathione Depletion : A decrease in the mitochondrial pool of reduced glutathione (GSH), a critical antioxidant, which weakens the organelle's ability to defend against reactive oxygen species. nih.govresearchgate.net

Table 2: Effects of Azure B on Mitochondrial Redox State

Effect Condition Target System Reference
Lipid Peroxidation With and without photostimulation Rat Liver Mitochondria nih.govresearchgate.net
Protein Carbonylation With photostimulation Rat Liver Mitochondria nih.govresearchgate.net
Glutathione (GSH) Depletion With photostimulation Rat Liver Mitochondria nih.govresearchgate.net

Modulation of Metabolic Pathways (e.g., Gluconeogenesis, Ureagenesis, Glycogenolysis, Glycolysis)

The mitochondrial dysfunction caused by Azure B has profound consequences for cellular metabolism, as observed in perfused rat liver models. The disruption of mitochondrial ATP production directly inhibits metabolic pathways that are highly dependent on this energy source. nih.govresearchgate.net

Specifically, Azure B was found to inhibit :

Gluconeogenesis : The synthesis of glucose from non-carbohydrate precursors. nih.govresearchgate.net

Ureagenesis : The metabolic cycle responsible for converting ammonia (B1221849) to urea. nih.govresearchgate.net

Conversely, to compensate for the shutdown of aerobic energy production, cells upregulate anaerobic pathways. Azure B was observed to stimulate :

Glycogenolysis : The breakdown of glycogen (B147801) to release glucose. nih.govresearchgate.net

Glycolysis : The breakdown of glucose for ATP production. nih.govresearchgate.net

Cellular Uptake and Subcellular Localization Studies

This compound is capable of crossing the cell membrane, an ability demonstrated by its use as a biological stain in histology and microbiology for visualizing intracellular structures. chemimpex.com Research indicates that once inside the cell, mitochondria are a primary target. nih.govresearchgate.net Studies on intact cells, such as those in perfused rat liver, have confirmed this mitochondrial localization. nih.gov Furthermore, evidence suggests that Azure B can preferentially accumulate in certain tissues and readily penetrates neuronal mitochondria. researchgate.net This specific subcellular localization to the mitochondria is central to its effects on cellular bioenergetics and the induction of oxidative stress. nih.govresearchgate.net

Comparative Studies with Related Phenothiazinium Dyes (e.g., Methylene Blue, Azure A)

Azure B, a significant metabolite of Methylene Blue, shares the core phenothiazinium structure with related dyes like Methylene Blue and Azure A. nih.govstainsfile.com This structural similarity underpins their shared general properties as cationic dyes capable of interacting with negatively charged biological molecules. gspchem.com However, subtle differences in their molecular makeup, particularly in the number of methyl groups, lead to distinct interaction profiles with biological systems. gspchem.com

Methylene Blue is demethylated into its major metabolite, Azure B. nih.gov Azure B, in turn, can be further demethylated. These dyes, including Azure A, are all part of the phenothiazinium family and are utilized in various biological staining techniques and research applications due to their affinity for cellular components. gspchem.comnih.gov

Comparative analyses have revealed that Azure B often exhibits different, and in some cases superior, potency in certain biological interactions when compared to its parent compound, Methylene Blue. researchgate.net For instance, Azure B has been shown to be a more potent inhibitor of monoamine oxidase A (MAO-A) than Methylene Blue. nih.gov

The structural and functional differences between these dyes are critical for their specific applications in research and diagnostics. Azure B's higher affinity for nucleic acids compared to Azure A, for example, makes it a preferred agent for staining RNA and DNA. gspchem.com

Table 1: Comparison of IC₅₀ Values for MAO Inhibition

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
Azure B11968
Methylene Blue70-
Ethylthioninium chloride (ETC)510592
This table presents the half-maximal inhibitory concentration (IC₅₀) values of Azure B, Methylene Blue, and Ethylthioninium chloride against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Data sourced from studies on recombinant human MAO enzymes. nih.govnih.gov

Table 2: Comparative Properties of Azure A and Azure B

PropertyAzure AAzure B
Molecular Structure Simpler, with one methyl group. gspchem.comMore complex, with two methyl groups. gspchem.com
Affinity for Nucleic Acids Lower affinity. gspchem.comHigher affinity, preferred for RNA/DNA staining. gspchem.com
Color Intensity Lighter blue-violet color. gspchem.comMore intense blue color. gspchem.com
Primary Application Nuclear staining, chromatin patterns. gspchem.comDetailed structural analysis in tissues and cells. gspchem.com
This table summarizes the key differences in molecular structure and staining properties between Azure A and Azure B.

Research has also explored the potential of various phenothiazinium dyes as indicators of cytotoxicity. nih.gov Studies comparing Methylene Blue (MB), New Methylene Blue (NMB), Toluidine Blue O (TBO), and Dimethylmethylene Blue (DMMB) found that while they all showed potential, their uptake and detection levels in cells varied. nih.gov For instance, the uptake of NMB and DMMB was observed to be higher than that of MB or TBO. nih.gov

Furthermore, the interaction of phenothiazinium dyes with bacterial systems has been a subject of investigation. It has been found that dyes like Methylene Blue and Toluidine Blue O are substrates for bacterial multidrug resistance (MDR) pumps. nih.gov This indicates that the efficacy of these dyes in antimicrobial applications can be influenced by the expression levels of these pumps in bacteria. nih.gov

In studies related to neuroprotection, both Methylene Blue and its derivative, Azure B, have been investigated for their ability to protect nerve cells. nih.gov These studies highlight the shared but subtly distinct biological activities of these closely related compounds.

Applications of Azure B Tetrafluoroborate in Advanced Research Methodologies

Biological Staining and Imaging Techniques

Azure B tetrafluoroborate (B81430) is a versatile staining agent employed across histology, microbiology, hematology, and cytogenetics to enhance the visualization of cellular structures. chemimpex.com Its ability to bind strongly to DNA and RNA makes it invaluable for detailed cellular analysis. gspchem.com

In histology and cytology, Azure B is extensively utilized for staining tissue sections and cellular preparations. chemimpex.com It imparts a deep blue color to basophilic structures, which are rich in nucleic acids, such as the cell nucleus and ribosomes in the cytoplasm. gspchem.combiognost.com This characteristic is fundamental in differentiating nuclear and cytoplasmic elements, which is essential for identifying malignancies and other cellular abnormalities in tissue biopsies, bone marrow smears, and aspirates. gspchem.com

Specialized protocols leverage Azure B for specific applications. For instance, it is a component in the Azure-methylene blue staining method for providing excellent morphological detail in semi-thin sections of resin-embedded tissues. kuhlmann-biomed.de Furthermore, it has been used as a counterstain in a modified immunoperoxidase technique to evaluate heavily pigmented melanocytic neoplasms. In this method, Azure B stains melanin green-blue, allowing it to be distinguished from the brown-staining melanocytes targeted by the primary antibody, thereby aiding in diagnosis. nih.gov

Staining ProtocolTissue/Cell TypeTarget StructureObserved Color
General Histology/CytologyTissue biopsies, bone marrowNucleus, cytoplasmDeep Blue
Azure-Methylene BlueResin-embedded tissuesGeneral morphologyBlue
Modified ImmunoperoxidasePigmented melanocytic neoplasmsMelanin (counterstain)Green-Blue

The dye is also employed in microbiology for the visualization of microorganisms. chemimpex.com A notable application is its use in the M'Fadyean stain to visualize the capsule of Bacillus anthracis. avantorsciences.com It is also a component of stains, such as Giemsa, used to identify fungal pathogens like Histoplasma. azerscientific.com

Azure B is a critical component of Romanowsky-type stains, which are fundamental in hematology for the microscopic examination of peripheral blood films and bone marrow smears. wikipedia.org It is considered the most important dye for producing the "Romanowsky effect," a distinctive polychromatic staining pattern characterized by purple hues in the chromatin of cell nuclei and in the granules of certain leukocytes. nih.govwikipedia.org

This effect arises from the interaction of Azure B with Eosin Y. nih.gov This differential staining allows for the clear identification and classification of various blood cells, including different types of white blood cells, and is crucial for diagnosing a wide range of blood diseases. gspchem.comwikipedia.org Prominent Romanowsky stains that utilize Azure B include the Giemsa, Wright, and Leishman stains. wikipedia.orgbiocompare.comcarlroth.com Additionally, purified Azure B is recommended as a standalone stain for reticulocytes, providing reproducible and deposit-free preparations for accurate counting. nih.gov

Romanowsky-Type StainPrimary ApplicationKey Feature
Giemsa StainBlood films, bone marrow, parasite detectionStandard for malaria diagnosis, chromosome visualization azerscientific.comwikipedia.org
Wright's StainBlood and bone marrow filmsWidely used in the United States for blood cell differentiation wikipedia.org
Leishman StainBlood smearsSimilar to Wright's stain, used for blood cell morphology wikipedia.org

In the field of cytogenetics, Azure B is used for staining chromosomes, aiding in their visualization and analysis. azerscientific.com Its strong affinity for nucleic acids makes it an effective stain for chromatin, the complex of DNA and proteins within the nucleus. biocompare.com This property is essential for identifying chromosomal structure and abnormalities. The dye is also used to identify metachromatic granules within cells. biocompare.com

Fluorescent Probes and Bioimaging

Beyond its role as a traditional stain, the chemical properties of Azure B tetrafluoroborate make it a compound of interest in the development of advanced bioimaging tools. chemimpex.com

This compound's properties make it an excellent candidate for fluorescent labeling in various biological assays. chemimpex.com Its molecular structure allows it to be incorporated into or used as a basis for the development of fluorescent probes designed to enhance the detection of specific biomolecules. chemimpex.com Such probes are instrumental in modern cell biology for imaging and quantifying targets with high sensitivity and specificity.

PropertyRelevance to Research
CAS Number 79288-94-1 sigmaaldrich.com
Molecular Formula C₁₅H₁₆BF₄N₃S sigmaaldrich.com
Molecular Weight 357.18 g/mol sigmaaldrich.com
Absorbance Maximum (λmax) ~637-644 nm sigmaaldrich.comaatbio.com
Appearance Powder sigmaaldrich.com

Advanced Techniques for Fluorescent Labeling in Biological Assays

This compound is a phenothiazine (B1677639) derivative dye recognized for its utility in advanced fluorescent labeling and staining protocols within biological research. chemimpex.com As a cationic dye, it exhibits a strong affinity for negatively charged biomolecules, particularly nucleic acids and polysaccharides. gspchem.com This property makes it an invaluable tool for visualizing cellular components with high contrast and clarity in various histological and cytological studies. polysciences.com

In practice, Azure B is employed to differentially stain cellular structures, enabling detailed microscopic examination. It has a particular aptitude for binding to DNA and RNA, allowing researchers to distinguish between the nucleus and cytoplasm and to analyze chromatin distribution. gspchem.com Its intense blue coloration upon binding provides clear differentiation of these components, which is crucial for identifying cellular abnormalities and diagnosing diseases. gspchem.com Azure B is a key component of well-established staining methods like Wright's and Giemsa stains, which are fundamental in hematology for the differentiation of blood cells. biocompare.com

The fluorescent properties of this compound make it an excellent probe for enhancing the detection of specific biomolecules in a range of biological assays. chemimpex.com Its application in fluorescent microscopy allows for the high-sensitivity visualization of nucleic acid distribution and content, aiding in studies related to cell cycle, apoptosis, and pathogenesis.

Staining ApplicationTarget Biomolecule/StructureResulting Observation
General HistologyNucleic Acids, PolysaccharidesHigh-contrast visualization of cellular components. polysciences.combiocompare.com
Hematology (e.g., Wright's Stain)Blood Cell Nuclei & CytoplasmDifferentiation of white blood cells. biocompare.com
CytologyDNA, RNA, ChromatinDetailed analysis of nuclear and cytoplasmic elements. gspchem.com

Photodynamic Applications beyond Direct Therapeutic Use

Photosensitizer Development for Antimicrobial Chemotherapy

This compound, as a phenothiazinium dye, is a significant compound in the development of photosensitizers for Photodynamic Antimicrobial Chemotherapy (PACT). PACT is an emerging alternative to traditional antibiotics that utilizes a non-toxic photosensitizer, visible light, and oxygen to eradicate pathogenic microorganisms. knowledge-nw.nhs.uknih.gov This method has shown efficacy against a broad spectrum of microbes, including drug-resistant bacteria, fungi, and viruses. nih.gov

The development of effective PACT agents hinges on the photosensitizer's ability to generate cytotoxic reactive oxygen species (ROS) upon illumination. Azure B and its derivatives absorb light at specific wavelengths, which excites the molecule to a higher energy state. This energy is then transferred to molecular oxygen, producing highly reactive species like singlet oxygen. nih.govwikipedia.org These ROS are non-specific in their mode of action, damaging multiple cellular targets within the microorganism, which significantly reduces the likelihood of developing microbial resistance. nih.gov Research has focused on phenothiazine dyes like Azure B due to their proven ability to act as effective photosensitizers in killing a wide range of pathogens. researchgate.net

Mechanisms of Photo-induced Cellular Perturbations

The primary mechanism of photo-induced cellular perturbation by this compound in photodynamic applications is oxidative stress mediated by ROS. The process is initiated when the Azure B molecule absorbs light energy, transitioning to an excited triplet state. nih.gov This energized photosensitizer then interacts with ground-state molecular oxygen (³O₂) present in the tissue.

Through two types of reactions, ROS are generated:

Type I Reaction: The photosensitizer transfers an electron to a substrate, creating a radical anion, which can then react with oxygen to produce superoxide anions.

Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen, converting it into the highly cytotoxic singlet oxygen (¹O₂). nih.govwikipedia.org

Singlet oxygen is a major agent of cellular damage in PACT. nih.gov It is extremely reactive and can oxidize essential biological macromolecules, including lipids, proteins, and nucleic acids. This widespread oxidative damage leads to the disruption of cellular membranes, inactivation of enzymes, and DNA damage, ultimately resulting in microbial cell death. nih.gov Because this mechanism targets multiple fundamental cellular components simultaneously, it is a robust method for microbial inactivation.

Optimization of Photodynamic Parameters (e.g., light dose, wavelength)

The efficacy of photodynamic applications using this compound is critically dependent on the careful optimization of several key parameters, most notably the light dose and wavelength. The goal is to maximize the cytotoxic effect on the target microorganisms while minimizing damage to surrounding host tissues.

Wavelength: The wavelength of the activation light must correspond to the absorption peak of the photosensitizer to ensure efficient energy transfer. This compound has a maximum absorption (λmax) at approximately 637 nm. Using a light source that emits at or near this wavelength is crucial for the maximal excitation of the dye, leading to a higher yield of ROS.

Light Dose: The light dose, or fluence, is the total amount of light energy delivered to the target area, typically measured in Joules per square centimeter (J/cm²). Studies have demonstrated a clear dose-response relationship in photodynamic therapy; increasing the light dose generally enhances the antimicrobial effect, up to a saturation point. nih.gov However, an excessively high light dose can lead to photobleaching of the photosensitizer, reducing its effectiveness over the treatment period. nih.gov Therefore, an optimal light dose must be determined to achieve the desired level of microbial killing without unnecessary energy delivery or phototoxicity. Research into various photosensitizers indicates that finding the optimal balance between the photosensitizer concentration and the light dose is essential for successful outcomes. nih.govnih.gov

ParameterSignificance in OptimizationTypical Value/Range for Azure B
Wavelength Must match the absorption peak of the photosensitizer for efficient excitation.~637 nm
Light Dose (Fluence) Directly influences the amount of ROS generated and the overall antimicrobial effect.Varies by target organism and photosensitizer concentration; requires empirical determination. nih.govnih.gov
Photosensitizer Concentration Affects the total potential for ROS generation.Must be optimized to avoid self-aggregation and ensure sufficient uptake by target cells.

Electrochemical Sensing and Biosensor Development

Fabrication of Electrochemical Sensors for Environmental Monitoring

This compound is utilized in the fabrication of advanced electrochemical sensors for environmental monitoring. chemimpex.com The compound's electrochemical properties allow it to be electropolymerized onto the surface of an electrode, such as a glassy carbon electrode (GCE), creating a stable and electroactive film known as poly(Azure B). mdpi.comrsc.org This modified electrode serves as a highly sensitive platform for detecting various environmental pollutants. chemimpex.com

The fabrication process involves the electrochemical polymerization of Azure B monomer onto the GCE surface, typically by cycling the potential in a solution containing the monomer. mdpi.commdpi.com This creates a uniform polymer film that can act as an electron transfer mediator, effectively catalyzing the oxidation or reduction of target analytes. rsc.org The poly(Azure B) film enhances the sensor's performance by increasing the peak currents and lowering the peak potentials for the target substance compared to a bare electrode. rsc.org

These sensors have been successfully applied to the determination of phenolic compounds like hydroquinone, which are common industrial pollutants. rsc.org The sensor's current response is proportional to the concentration of the analyte, allowing for quantitative analysis. The development of poly(Azure B)-based sensors represents a promising approach for the simple, rapid, and cost-effective monitoring of environmental contaminants in water samples. chemimpex.com

Integration into DNA Sensors for Biomolecular Detection

This compound is a key component in the development of advanced electrochemical DNA sensors. These biosensors are designed for the sensitive detection of specific biomolecules, particularly those that interact with DNA, such as the anticancer drug doxorubicin (B1662922). researchgate.netaip.orgavantorsciences.comchemimpex.com The integration process typically involves modifying an electrode surface with a thin film of polymeric Azure B. This is achieved through electropolymerization, creating a stable and electroactive platform. aip.orgavantorsciences.com

Once the poly(Azure B) film is formed on a glassy carbon electrode (GCE), native double-stranded DNA is immobilized onto this polymer layer, often through physical adsorption. avantorsciences.comchemimpex.com The resulting composite material, poly(Azure B)-DNA, serves as the recognition element of the sensor. The fundamental principle of detection relies on monitoring the changes in the electrochemical signals of the poly(Azure B) film. When a target biomolecule, like doxorubicin, is introduced, it intercalates or interacts with the immobilized DNA. This interaction alters the microenvironment at the electrode surface, which in turn modulates the redox behavior of the Azure B polymer. aip.orgavantorsciences.com

The application of DNA decreases the peak currents associated with both the polymeric and monomeric forms of the dye. aip.orgavantorsciences.com Conversely, the introduction of doxorubicin can partially restore these peaks. This change in the voltammetric or impedimetric signal is proportional to the concentration of the target analyte, allowing for quantitative detection. aip.org Research has demonstrated that these sensors can achieve very low detection limits, making them suitable for sensitive applications such as monitoring drug residues in biological samples. avantorsciences.comchemimpex.com For instance, a sensor based on a GCE covered with electropolymerized Azure B and adsorbed salmon sperm DNA achieved a doxorubicin detection limit of 7 x 10⁻¹¹ M. avantorsciences.com

Sensor Configuration Analyte Detection Range Limit of Detection (LOD)
Poly(Azure B)-DNA / GCEDoxorubicin0.1 nM to 0.1 µM0.07 nM
Poly(Azure B-co-proflavine)-DNA / GCEDoxorubicin0.03 nM to 10 nM0.01 nM

This table presents data synthesized from research findings on Azure B-based DNA sensors to illustrate typical performance metrics. researchgate.netavantorsciences.com

Electropolymerization Techniques for Sensor Surface Modification

Electropolymerization is the foundational technique used to modify electrode surfaces with Azure B for biosensor assembly. aip.orgresearchgate.net This method offers a straightforward and effective way to create a stable, adherent, and electroactive polymer film directly onto a conductive substrate, such as a glassy carbon electrode (GCE). aip.org The process is typically carried out by immersing the electrode in a buffered solution containing the Azure B monomer and applying a specific potential range for a set number of cycles. researchgate.net

Continuous cycling of the potential, a technique known as cyclic voltammetry, initiates the polymerization process. aip.org During the anodic scan, the Azure B monomer is oxidized to form radical cations, which then couple to initiate the formation of oligomers and eventually a polymer film that deposits onto the electrode surface. aip.org The growth of the poly(Azure B) film can be monitored in real-time by observing the increase in the peak currents on the cyclic voltammogram with each successive cycle. aip.org

The resulting poly(Azure B) film possesses several advantageous properties for biosensing. It is often described as a dense, robust, and durable layer with a rough surface morphology. researchgate.net This increased surface area and specific surface chemistry are crucial for the subsequent effective adsorption of DNA molecules. researchgate.net Furthermore, the polymer film itself is redox-active, providing the intrinsic signal that is modulated during the detection event. aip.org

To further enhance sensor performance, Azure B is sometimes co-electropolymerized with other monomers, such as proflavine. researchgate.net This copolymerization can yield films with superior properties, including higher roughness and a wider pH sensitivity range, compared to films made from the individual dyes. researchgate.net Additionally, carbon nanomaterials like carbon black (CB) or functionalized multi-walled carbon nanotubes (fMWCNTs) can be incorporated into the initial monomer suspension to promote the electropolymerization of related dyes like Azure A and improve the analytical characteristics of the resulting DNA sensor. rsc.orgnih.gov

Materials Science and Organic Electronics

This compound has garnered significant attention in the fields of materials science and organic electronics due to its favorable electronic and optical properties. researchgate.net As a phenothiazine dye, its molecular structure features an electron-rich heterocyclic system that facilitates charge transport and interaction with light, making it a candidate for various advanced applications. researchgate.netnih.govaip.org

Investigation in Organic Light-Emitting Diodes (OLEDs)

The unique electronic characteristics of this compound have led to its investigation for potential use in organic light-emitting diodes (OLEDs). researchgate.net OLEDs are solid-state devices composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, charge carriers (electrons and holes) are injected from the electrodes, recombine within an emissive layer, and release energy in the form of light. iieta.org The color and efficiency of the OLED are largely determined by the chemical structure of the organic materials used. Organic dyes like Azure B are explored for their potential to function as emitters, hosts, or components in charge-transport layers within the OLED architecture. researchgate.net The stable and consistent electronic properties of this compound make it an attractive material for research in this area, aiming to develop more efficient and durable display and lighting technologies. researchgate.net

Exploration in Optoelectronic Devices

Beyond OLEDs, this compound is studied for broader applications in optoelectronic devices. researchgate.net Optoelectronics is a field concerned with devices that source, detect, and control light. The favorable electronic properties of the compound, which allow it to interact with both electricity and light, are key to this exploration. researchgate.net As a phenothiazine derivative, it possesses a non-planar, butterfly-like structure that can help suppress the detrimental effects of molecular aggregation, which is often a challenge in thin-film devices. nih.gov This structural feature, combined with its electron-donating nature, makes it and similar phenothiazine compounds suitable for roles in devices like dye-sensitized solar cells and photodetectors, where efficient charge separation and transport are critical. nih.govaip.org

Applications in Optical Limiters and Optical Storage Devices

Research into the nonlinear optical (NLO) properties of phenothiazine dyes, including Azure B and the closely related Azure A, has highlighted their potential for use in optical limiting applications. researchgate.netresearchgate.net An optical limiter is a device that exhibits high transmittance at low input light intensity but low transmittance at high intensity, serving to protect sensitive optical sensors and human eyes from damage by high-power laser beams. Studies using the Z-scan technique have shown that Azure A exhibits a negative nonlinear refractive index and two-photon absorption, which are mechanisms that contribute to optical limiting. researchgate.netrsc.orgresearchgate.net This suggests that Azure B, as a similar organic dye, is a promising material for the development of such protective devices. researchgate.net

In the realm of optical data storage, organic dyes are essential functional materials for recordable media like CD-R and DVD-R discs. tandfonline.com Data is recorded by a laser that creates physical or chemical changes in a thin dye layer, altering its reflectivity. tandfonline.com While specific applications of this compound in commercial optical storage are not widely documented, the general class of organic dyes with strong absorption in the visible and near-infrared regions is fundamental to this technology. The photostability and tunable optical properties of phenothiazine dyes make them interesting candidates for future high-density data storage systems.

Chemical Modification of Carbon Nanotubes for Enhanced Properties

This compound is relevant to the functionalization of carbon nanotubes (CNTs), a process that enhances their properties and processability for various applications. Research has demonstrated an efficient method for the covalent modification of multiwalled carbon nanotubes (MWCNTs) using the tetrafluoroborate salts of diazotized dyes, including the related dye Azure A. researchgate.net

The process involves preparing the diazotized dye salt (e.g., Azure-N₂⁺BF₄⁻) and reacting it with a dispersion of MWCNTs in water at room temperature. researchgate.net This reaction results in the covalent attachment of the dye's aryl group to the surface of the nanotube. The successful modification has been confirmed through various analytical techniques:

Infrared (IR) Spectroscopy: Disappearance of the diazonium band after reaction. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): Loss of the F1s signal from the BF₄⁻ counter-ion. researchgate.net

Thermogravimetric Analysis (TGA): Showed substantial mass loadings of the organic dye on the nanotubes. researchgate.net

Transmission Electron Microscopy (TEM): Confirmed the presence of a continuous, amorphous layer of the dye on the nanotube surface. researchgate.net

Synthesis of Substituted Conducting Polymers (e.g., Polyaniline)

The integration of organic dyes into the backbone of conducting polymers represents a significant strategy for modifying their optoelectronic properties and introducing new functionalities. Azure B, a phenothiazine dye, has been utilized in the synthesis of substituted polyaniline (PANI) to create novel materials with tailored characteristics. The synthesis is typically achieved through an oxidative polymerization process where aniline is polymerized in the presence of an Azure B derivative, leading to a polymer chain with Azure B moieties as pendant groups.

In a notable study, Azure B-substituted polyaniline was synthesized via oxidative polymerization of aniline in an aqueous acidic medium. researchgate.net Hippuric acid and tosic acid were employed as dopants, with ammonium persulfate serving as the oxidant. The substitution of Azure B onto the polyaniline backbone was facilitated by the use of butyl lithium. researchgate.net This method allows for the covalent attachment of the dye to the polymer, ensuring a stable modification of the polymer's structure.

The resulting Azure B-substituted polyaniline exhibits distinct properties compared to unsubstituted polyaniline. The incorporation of the Azure B molecules can influence the polymer's conductivity, morphology, and spectroscopic characteristics. Research has shown that dye-substituted polyanilines can exhibit reasonably good conductivity, which is attributed to the presence of quaternary ammonium cations within the dye structure. researchgate.net

The characterization of these substituted polymers is crucial for understanding the impact of the dye incorporation. Techniques such as UV-visible spectroscopy, IR spectroscopy, and Nuclear Magnetic Resonance (NMR) are used to elucidate the structure of the resulting polymer. researchgate.net Furthermore, the molecular weight and surface area can be determined using Gel Permeation Chromatography (GPC) and Brunauer–Emmett–Teller (BET) analysis, respectively. The electrical conductivity is typically measured using a two-probe conductometer. researchgate.net

The research findings indicate that the properties of the Azure B-substituted polyaniline are influenced by the synthesis conditions and the dopants used. The table below summarizes key findings from the characterization of polyaniline substituted with Azure B.

PropertyMethod of AnalysisFinding
Structure Elucidation UV-visible spectroscopy, IR spectroscopy, 1H NMR, 13C NMRConfirmed the substitution of Azure B onto the polyaniline backbone.
Molecular Weight Gel Permeation Chromatography (GPC)Determined the average molecular weight of the substituted polymer.
Surface Area Brunauer–Emmett–Teller (BET) analysisProvided information on the specific surface area of the material.
Conductivity Two-probe conductometerShowed that the dye-substituted polyaniline exhibited good conductivity.

These findings highlight the potential of using Azure B in the synthesis of functionalized conducting polymers with tunable properties for various advanced research applications.

Future Directions and Emerging Research Avenues

Novel Applications in Advanced Diagnostic and Analytical Platforms

The foundational use of Azure B tetrafluoroborate (B81430) in staining, particularly as a key component of Romanowsky-type stains for blood and bone marrow films, has established its role in diagnostics. clinicalgate.combohrium.com Future research, however, is aimed at leveraging its properties for more dynamic and sophisticated analytical platforms. The quest for higher purity and standardization, with Azure B tetrafluoroborate itself being used as a reference standard in liquid chromatography, underscores its importance in achieving reproducible and accurate analytical results. bohrium.comdntb.gov.uaconnectedpapers.com

Emerging applications are anticipated in the development of novel biosensors. Its ability to interact with biomolecules like nucleic acids makes it a candidate for fluorescent probes that can signal the presence of specific biological targets. clinicalgate.com Furthermore, its properties as a light-quenching agent are being explored, which could be instrumental in controlling optical reactions within diagnostic assays. google.com The development of microfluidic "lab-on-a-chip" devices could incorporate this compound for real-time analysis of biological samples, moving beyond static slide staining to dynamic, high-throughput screening platforms.

Integration with Nanotechnology and Advanced Materials

The synergy between this compound and nanotechnology is a rapidly advancing frontier. Its integration with nanomaterials creates hybrid systems with enhanced or novel functionalities. A significant area of this research is in photodynamic therapy (PDT), where the dye acts as a photosensitizer.

When conjugated with metallic nanoparticles, such as gold nanoparticles, the resulting complex can be used as a light-activated antimicrobial agent. google.com Encapsulation within materials like silica (B1680970) nanoparticles has also been shown to improve the solubility and stability of related photosensitizers, a technique that holds promise for this compound. researchgate.net Research has also demonstrated its use with titanium dioxide (TiO₂) nanoparticles in the fabrication of dye-sensitized solar cells, highlighting its potential in energy applications.

The table below summarizes some of the researched integrations of this compound with advanced materials.

Material Integrated System Potential Application Reference
Gold NanoparticlesConjugateAntimicrobial Photodynamic Therapy google.com
Silica NanoparticlesEncapsulationImproved Drug Delivery/Stability researchgate.net
Titanium Dioxide (TiO₂)Dye-Sensitized FilmSolar CellsN/A

Future work will likely explore its integration with other advanced materials like graphene, quantum dots, and metal-organic frameworks (MOFs) to develop next-generation sensors, catalysts, and therapeutic agents.

Exploration of Multi-functional Systems Incorporating this compound

The inherent properties of this compound make it a prime candidate for multi-functional systems that combine diagnostics and therapy, often referred to as "theranostics." The most prominent example is its role as a photosensitizer in PDT. In this application, the compound can be visualized due to its color (a diagnostic function) and, upon activation with a specific wavelength of light, generates reactive oxygen species that can kill microbial or fungal cells (a therapeutic function). researchgate.netnih.gov

Patents and research literature describe various treatment systems that incorporate this compound into gels or solutions for delivery via specialized devices, creating a multi-component system for targeted therapy. google.comgoogle.com These systems are designed for applications ranging from antimicrobial treatments to dental procedures. The core principle involves combining the dye with an energy source (like light) and often other chemical enhancers to achieve a specific therapeutic outcome. nih.govgoogle.com The future in this domain lies in creating more sophisticated systems where the dye is part of a complex that can be targeted to specific cells or tissues, and its activation can be precisely controlled.

Advanced Computational-Experimental Integration for Predictive Research

The integration of computational modeling with experimental research is set to accelerate the discovery and optimization of applications for this compound. Computational methods allow for a deeper understanding of the molecule's behavior at an atomic level, which can predict its properties and guide experimental design.

A notable example is the use of time-dependent density functional theory (TD-DFT) to calculate the vibronic absorption spectrum of Azure B in aqueous solutions. researchgate.net Such computational studies can help researchers understand and predict how the molecule will interact with light in different environments, which is crucial for optimizing its use in PDT and as a dye. By modeling the interactions between this compound and various biomolecules or nanomaterials, scientists can screen potential applications and refine molecular structures for enhanced performance before engaging in extensive laboratory work. This predictive approach saves time and resources and opens up new possibilities for designing novel systems based on this compound.

Addressing Current Limitations and Challenges in this compound Research

Despite its potential, several challenges and limitations need to be addressed to unlock the full capabilities of this compound.

One of the most significant challenges is the purity and consistency of the dye. bohrium.com Commercial preparations can suffer from batch-to-batch variations and contain contaminants, which leads to inconsistent results, particularly in sensitive applications like standardized staining. clinicalgate.comdntb.gov.ua This has necessitated the development of stringent quality control methods, such as high-performance liquid chromatography (HPLC), to ensure the reliability of the compound in research and diagnostics. bohrium.comdntb.gov.uaconnectedpapers.com

The stability of this compound in solution is another critical factor. bohrium.com Staining solutions can degrade over time, affecting their performance. clinicalgate.com Research has focused on finding suitable solvents, like dimethyl sulfoxide (B87167) (DMSO), and optimal storage conditions to enhance the shelf-life of stock solutions. clinicalgate.com

Furthermore, the efficacy of this compound is not universal. For instance, one study found that it was not an effective photosensitizer against the fungus Candida albicans under the tested conditions, whereas other closely related phenothiazine (B1677639) dyes showed significant activity. researchgate.net This highlights the need for careful selection of photosensitizers based on the specific target and application. Overcoming these limitations through improved synthesis methods, purification techniques, and formulation strategies will be crucial for its future advancement.

Q & A

Q. What synthetic routes mitigate byproduct formation during diazonium tetrafluoroborate decomposition?

  • Methodological Answer : Optimize solvent (acetonitrile) and temperature (reflux) to favor radical pathways over carbocation intermediates. For pyrazole-derived diazonium salts, thermal decomposition yields fluoro derivatives only under anhydrous conditions. Monitor reaction progress with TLC and isolate via recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.